6-Fluoro-5-methyl-8-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-methyl-8-nitroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant applications in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine into the quinoline structure often enhances its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methyl-8-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield various fluorinated products, including 6-fluoroquinoline . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile .
Industrial Production Methods: Industrial production of fluorinated quinolines may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-methyl-8-nitroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of aminoquinolines.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-methyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methyl-8-nitroquinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to active sites of enzymes, inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the methyl and nitro groups, resulting in different biological activities.
5-Methylquinoline: Lacks the fluorine and nitro groups, affecting its stability and activity.
8-Nitroquinoline: Lacks the fluorine and methyl groups, influencing its reactivity and applications.
Uniqueness: 6-Fluoro-5-methyl-8-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer enhanced biological activity, stability, and versatility in chemical reactions compared to its analogs .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-fluoro-5-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-7-3-2-4-12-10(7)9(13(14)15)5-8(6)11/h2-5H,1H3 |
InChI Key |
NTCOEHIAKAOXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.